molecular formula C17H12N4 B8353197 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile

Cat. No. B8353197
M. Wt: 272.30 g/mol
InChI Key: DODYTIHAVQXAPH-UHFFFAOYSA-N
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Patent
US07304071B2

Procedure details

To a solution of 3-(3-dimethylamino-acryloyl)-benzonitrile (30.4 g, 152 mmol) in acetonitrile (250 mL) was added a solution of phenylguanidine (21.0 g, 155 mmol) in acetonitrile (250 mL) and the mixture was heated at reflux for two hours. The solution was cooled and the resulting solid was filtered and washed with acetonitrile to afford the title compound.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11])=O.[CH:16]1[CH:17]=[CH:18][C:19]([NH:22][C:23]([NH2:25])=[NH:24])=[CH:20][CH:21]=1>C(#N)C>[C:19]1([NH:22][C:23]2[N:25]=[C:5]([C:7]3[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=3)[C:10]#[N:11])[CH:4]=[CH:3][N:24]=2)[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
CN(C=CC(=O)C=1C=C(C#N)C=CC1)C
Name
Quantity
21 g
Type
reactant
Smiles
C=1C=CC(=CC1)NC(=N)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC(=N1)C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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